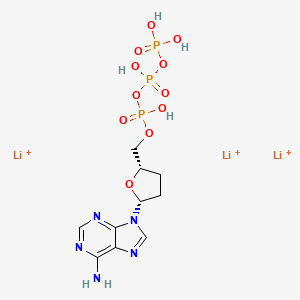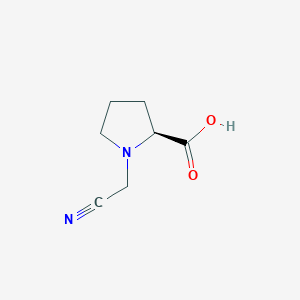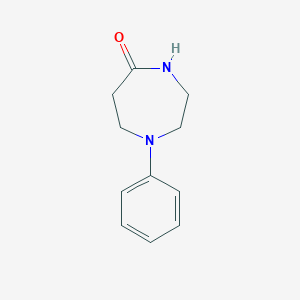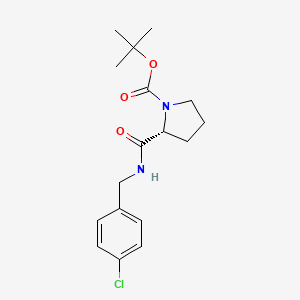
2',3'-Dideoxyadenosine-5'-triphosphate lithium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-, trilithium salt is a nucleotide. It is produced from ATP and triphosphate (P3) through the action of acetyl—CoA synthetase . It is a phosphatase-resistant ATP analog that is reported to rearrange F-actins into membrane ruffles .
Synthesis Analysis
Adenosine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-, trilithium salt is produced from ATP and triphosphate (P3) through the action of acetyl—CoA synthetase . Acetyl—CoA synthetase also produces adenosine 5’-pentaphosphate through the reaction of ADP and tetraphosphate (P4) .Molecular Structure Analysis
The molecular formula of Adenosine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-, trilithium salt is C10H16N5O11P3.3Li . It consists of three components: a nitrogenous base (adenine), the sugar ribose, and the triphosphate .Chemical Reactions Analysis
In its many reactions related to metabolism, the adenine and sugar groups remain unchanged, but the triphosphate is converted to di- and monophosphate, giving respectively the derivatives ADP and AMP .Physical And Chemical Properties Analysis
Adenosine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-, trilithium salt has a molecular weight of 492.98 and an exact mass of 493.03000 . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 15 .Mecanismo De Acción
Safety and Hazards
Adenosine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-, trilithium salt is harmful if swallowed . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). Specific target organ toxicity - (repeated exposure) Category 2 Target Organs - Kidney, Central nervous system (CNS), Blood .
Direcciones Futuras
Adenosine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-, trilithium salt is often referred to as the “molecular unit of currency” of intracellular energy transfer . It provides energy to drive and support many processes in living cells, such as muscle contraction, nerve impulse propagation, condensate dissolution, and chemical synthesis . Future research may focus on further understanding its role in these processes and potential applications in biotechnology and medicine.
Propiedades
Número CAS |
93939-70-9 |
|---|---|
Fórmula molecular |
C10H16LiN5O11P3 |
Peso molecular |
482.2 g/mol |
Nombre IUPAC |
trilithium;[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O11P3.Li/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;/h4-7H,1-3H2,(H,19,20)(H,21,22)(H2,11,12,13)(H2,16,17,18);/t6-,7+;/m0./s1 |
Clave InChI |
SKKDTNLQGHBADJ-UOERWJHTSA-N |
SMILES isomérico |
[Li].C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N |
SMILES |
[Li+].[Li+].[Li+].C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N |
SMILES canónico |
[Li].C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N |
Pictogramas |
Irritant; Health Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B1499211.png)







![1,3-Benzenediol, 2-[3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-, (1R-trans)-](/img/structure/B1499221.png)
